An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamamide
An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class of molecules, characterized by a trifluoromethyl group substitution on the phenyl ring. This modification significantly influences the compound's physicochemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug discovery. Cinnamamides, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The incorporation of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties of 4-(Trifluoromethyl)cinnamamide and its structurally related analogs, including its chemical and physical characteristics, synthesis protocols, and biological activities, to support further research and development.
Chemical and Physical Properties
4-(Trifluoromethyl)cinnamamide is a white solid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly impacts the molecule's polarity, lipophilicity, and reactivity, which in turn can modulate its biological activity and pharmacokinetic profile.[1]
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)cinnamamide and its Precursor
| Property | 4-(Trifluoromethyl)cinnamamide | trans-4-(Trifluoromethyl)cinnamic acid |
| CAS Number | 115093-99-7[2] | 16642-92-5 |
| Molecular Formula | C₁₀H₈F₃NO[2] | C₁₀H₇F₃O₂ |
| Molecular Weight | 215.17 g/mol [2][3] | 216.16 g/mol |
| Appearance | White to off-white crystalline powder | White to almost white powder or crystal |
| Melting Point | Not reported | 231 °C[4] |
| Boiling Point (Predicted) | Not reported | Not reported |
| Density (Predicted) | Not reported | Not reported |
| Solubility | Moderately soluble in organic solvents[1] | Not reported |
Synthesis
Proposed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)cinnamamide
This protocol is adapted from the synthesis of N-[4-(trifluoromethyl)phenyl]cinnamamide.[5]
Step 1: Acyl Chloride Formation
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To a solution of trans-4-(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(trifluoromethyl)cinnamoyl chloride.
Step 2: Amidation
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Dissolve the crude 4-(trifluoromethyl)cinnamoyl chloride in an anhydrous aprotic solvent like DCM.
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Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28-30% solution) or a solution of ammonia in an organic solvent, dropwise.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 4-(Trifluoromethyl)cinnamamide.
Biological Properties and Activity
Direct quantitative biological data for 4-(Trifluoromethyl)cinnamamide is limited in publicly available literature. However, studies on structurally related trifluoromethyl-substituted cinnamamides provide insights into its potential pharmacological activities.
Antimicrobial Activity
A study on a series of trifluoromethyl-substituted N-arylcinnamamides demonstrated their anti-infective activity against various bacterial strains.[6] The position of the trifluoromethyl group on the cinnamic acid core was found to be a critical determinant of activity.[6]
Table 2: Antimicrobial Activity of a Related Trifluoromethyl-Substituted Cinnamamide
| Compound | Organism | MIC (μM) |
| (2E)-N-(4-Chlorophenyl)-3-[3 -(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 22.8 |
| MRSA SA 630 | 22.8 | |
| MRSA SA 3202 | > 91.2 | |
| Enterococcus faecalis ATCC 29212 | > 91.2 | |
| Mycobacterium smegmatis ATCC 700084 | 45.6 | |
| (2E)-N-(4-Chlorophenyl)-3-[4 -(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | > 91.2 |
| MRSA SA 630 | > 91.2 | |
| MRSA SA 3202 | > 91.2 | |
| Enterococcus faecalis ATCC 29212 | > 91.2 | |
| Mycobacterium smegmatis ATCC 700084 | > 91.2 |
Data extracted from a study on related compounds to provide context.[6]
The study indicated that the para-substitution of the trifluoromethyl group (as in 4-(Trifluoromethyl)cinnamamide) resulted in a loss of activity against the tested strains compared to the meta-substituted analog.[6] This suggests that the specific placement of the trifluoromethyl group is crucial for potent antimicrobial effects.
Potential Neuroprotective Activity and Signaling Pathways
While no direct studies on the neuroprotective effects of 4-(Trifluoromethyl)cinnamamide have been reported, a closely related compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has shown promise in a model of chronic cerebral hypoperfusion. This compound was found to promote neurogenesis and improve learning and memory. The proposed mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) through the PI3K/Akt/CREB signaling pathway.
This pathway represents a potential, yet unconfirmed, mechanism of action for 4-(Trifluoromethyl)cinnamamide and warrants further investigation.
Potential Anticancer Activity
Cinnamic acid and its derivatives have been investigated for their anticancer properties.[7][8][9][10][11][12] The trifluoromethyl group is often incorporated into drug candidates to enhance their anticancer efficacy.[7] While specific cytotoxicity data for 4-(Trifluoromethyl)cinnamamide is not available, its precursor, trans-4-(trifluoromethyl)cinnamic acid, is utilized in the synthesis of various pharmaceuticals, including those with potential anticancer applications.[13]
Future Directions
The available data suggests that 4-(Trifluoromethyl)cinnamamide is a compound with potential for further investigation in drug discovery. Future research should focus on:
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Quantitative Biological Evaluation: Determining the IC₅₀ values of 4-(Trifluoromethyl)cinnamamide against a panel of cancer cell lines, bacterial, and fungal strains.
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Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
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In Vivo Efficacy: Evaluating the therapeutic potential of 4-(Trifluoromethyl)cinnamamide in relevant animal models of disease.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(Trifluoromethyl)cinnamamide to optimize its biological activity and pharmacokinetic properties.
Conclusion
4-(Trifluoromethyl)cinnamamide is a fluorinated derivative of cinnamamide with potential pharmacological applications. While direct biological data for this specific compound is sparse, the known activities of related cinnamamides and the influence of the trifluoromethyl group suggest that it may possess antimicrobial, neuroprotective, and anticancer properties. This technical guide provides a foundation for future research by summarizing the available chemical and physical data, proposing a detailed synthesis protocol, and highlighting the potential biological activities based on structurally related compounds. Further experimental validation is necessary to fully elucidate the therapeutic potential of 4-(Trifluoromethyl)cinnamamide.
References
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- 2. scbt.com [scbt.com]
- 3. 4-(Trifluoromethyl)cinnamamide | C10H8F3NO | CID 5709014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
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- 6. sciforum.net [sciforum.net]
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- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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